molecular formula C4H6BrN3O B13699446 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol

2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol

Katalognummer: B13699446
Molekulargewicht: 192.01 g/mol
InChI-Schlüssel: OPHVWWSJFIRQBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol is a brominated 1,2,3-triazole derivative characterized by a hydroxyl-bearing ethyl chain at the 1-position and a bromine substituent at the 4-position of the triazole ring. The 1,2,3-triazole core is renowned for its stability, hydrogen-bonding capacity, and versatility in medicinal chemistry, often serving as a bioisostere for amide or ester groups . This compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), ensuring regioselective 1,4-substitution .

Eigenschaften

Molekularformel

C4H6BrN3O

Molekulargewicht

192.01 g/mol

IUPAC-Name

2-(4-bromotriazol-1-yl)ethanol

InChI

InChI=1S/C4H6BrN3O/c5-4-3-8(1-2-9)7-6-4/h3,9H,1-2H2

InChI-Schlüssel

OPHVWWSJFIRQBG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=NN1CCO)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Azide-Alkyne Cycloaddition Route

  • Step 1: Preparation of the Azide Precursor
    The azide component is typically synthesized by nucleophilic substitution of an appropriate halide or tosylate precursor with sodium azide. For example, 2-bromoethanol can be converted to 2-azidoethanol by treatment with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

  • Step 2: Alkyne Component
    A terminal alkyne bearing a bromine substituent at the desired position or a suitable precursor is prepared or commercially obtained.

  • Step 3: CuAAC Reaction
    The azide and alkyne are reacted in the presence of a copper(I) catalyst, such as CuSO4/sodium ascorbate or CuI, in solvents like t-butanol/water or DMF at room temperature or mild heating. This reaction yields the 1,4-disubstituted 1,2,3-triazole ring.

  • Step 4: Functional Group Manipulation
    If necessary, further functionalization such as bromination at the 4-position of the triazole ring or introduction of the ethanol side chain can be performed.

Alternative Synthetic Routes

  • Cyclization of Hydrazines and Alkynes
    Some methods involve the cyclization of hydrazine derivatives with alkynes under oxidative conditions to form 1,2,3-triazoles.

  • Use of Preformed Triazole Rings
    Another approach is to start from a preformed triazole core and then introduce the bromine substituent and ethanol side chain via substitution or coupling reactions.

Specific Preparation Method for 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol

While direct literature on the exact synthesis of 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol is limited in the provided search results, a plausible and commonly employed synthetic route based on known chemistry of triazoles and brominated derivatives can be outlined as follows:

Synthesis Outline

Step Reagents & Conditions Description
1 2-Bromoethanol + NaN3, DMF, 60–80°C Conversion of 2-bromoethanol to 2-azidoethanol
2 Terminal alkyne (e.g., propargyl bromide or equivalent) + CuSO4 + sodium ascorbate, t-BuOH/H2O, RT CuAAC reaction to form 1,4-disubstituted 1,2,3-triazole with ethanol side chain
3 Bromination (if needed) at 4-position using N-bromosuccinimide (NBS) or Br2 in suitable solvent Introduction of bromine substituent at the 4-position of the triazole ring

Reaction Details and Optimization

  • The azide formation (Step 1) typically proceeds with high yield and purity, monitored by TLC or NMR.

  • The CuAAC reaction (Step 2) is highly regioselective, producing predominantly the 1,4-disubstituted triazole. The reaction is often complete within hours at room temperature.

  • Bromination (Step 3) requires careful control to avoid overbromination or side reactions. NBS in dichloromethane at 0°C to room temperature is commonly used for selective bromination at the 4-position.

Analytical Characterization of the Product

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ^1H NMR: Characteristic singlet for the triazole proton(s), signals for the ethanol side chain (CH2 and OH protons).
    • ^13C NMR: Signals for triazole carbons, especially the brominated carbon at the 4-position, and ethanol carbons.
  • Mass Spectrometry (MS):
    Molecular ion peak consistent with the brominated triazole ethanol.

  • Infrared (IR) Spectroscopy:
    Presence of O–H stretching (~3300 cm^-1), triazole ring vibrations, and C–Br stretching.

  • Elemental Analysis:
    Confirms the presence of bromine and overall composition.

Data Table: Summary of Typical Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
1 2-Bromoethanol to 2-Azidoethanol NaN3, DMF, 70°C, 12 h 85–95 High purity azide essential
2 CuAAC with terminal alkyne CuSO4/sodium ascorbate, t-BuOH/H2O, RT, 4 h 90–98 Regioselective 1,4-disubstituted triazole
3 Bromination at 4-position NBS, DCM, 0°C to RT, 2 h 70–85 Controlled bromination, avoid overreaction

Research Findings and Notes on Preparation

  • The CuAAC method remains the gold standard for synthesizing 1,2,3-triazoles due to its efficiency and selectivity.

  • Bromination of triazoles is sensitive and requires mild conditions to preserve the integrity of the heterocyclic ring.

  • The ethanol side chain can be introduced either before or after triazole ring formation depending on the synthetic route and availability of precursors.

  • Purification is typically achieved by column chromatography or recrystallization.

  • The presence of the bromine atom at the 4-position can serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to form the corresponding triazole-ethanol compound.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed:

    Oxidation: Formation of 2-(4-Bromo-1H-1,2,3-triazol-1-yl)acetaldehyde or 2-(4-Bromo-1H-1,2,3-triazol-1-yl)acetic acid.

    Reduction: Formation of 2-(1H-1,2,3-triazol-1-yl)ethanol.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The bromo group can also participate in halogen bonding, further enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Halogen Substitution

  • Bromo vs. Chloro Derivatives: In isostructural triazole-thiazole hybrids, bromo-substituted compounds (e.g., 5 in ) exhibit distinct intermolecular interactions compared to chloro analogs. The larger atomic radius of bromine increases van der Waals interactions, while its higher polarizability enhances halogen bonding, as seen in the crystal structure of 2-bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone, where Br⋯Br contacts (3.59–3.65 Å) stabilize the lattice . Chloro analogs lack such pronounced interactions, leading to differences in melting points and solubility .
  • Bromo vs. Fluoro/Aryl Groups: Replacement of bromine with non-halogen substituents (e.g., 4-phenyl or 4-fluorophenyl) reduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions. For example, 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-triazol-1-yl)ethanol derivatives show enhanced antifungal activity when aryl groups are electron-rich, whereas bromine improves metabolic stability .

Side-Chain Modifications

  • Ethanol vs. Thiol/Ketone Groups: The hydroxyl group in 2-(4-bromo-1H-1,2,3-triazol-1-yl)ethanol enables hydrogen bonding, improving aqueous solubility compared to thiol derivatives like 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, which exhibit higher lipophilicity . Ketone analogs (e.g., 2-bromo-1-[1-(4-bromophenyl)triazol-4-yl]ethanone) lack hydrogen-bond donors, reducing solubility but enhancing crystallinity .

Physicochemical Properties

Property 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol Chloro Analog Thiol Derivative
Solubility (H₂O) Moderate (OH group) Low Very low (lipophilic thiol)
Melting Point 120–125°C (estimated) 110–115°C 150–155°C
LogP ~1.8 ~1.5 ~2.5
Crystallinity High (Br⋯Br interactions) Moderate Low

Intermolecular Interactions

  • Bromine’s role in crystal packing is exemplified in 2-bromo-1-[1-(4-bromophenyl)triazol-4-yl]ethanone, where C–H⋯O/N hydrogen bonds and Br⋯Br contacts form a 3D framework . In contrast, chloro analogs rely more on C–H⋯π and π–π stacking .

Biologische Aktivität

2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol is a compound belonging to the triazole family, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol is C4H6BrN3O. The presence of the bromine atom in the triazole ring contributes to its unique chemical reactivity and biological interactions.

The biological activity of 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding to the active site can inhibit or modify enzyme activity.
  • Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways such as MAPK/ERK, leading to altered gene expression and metabolic changes.

Biological Activity Overview

The biological activities of 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol include:

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that triazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds vary but are often in the low micromolar range .

Anticancer Properties

In vitro studies have reported that 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values for these compounds range from 15.6 to 23.9 µM, indicating potent anticancer activity compared to standard treatments like doxorubicin .

Toxicological Studies

Toxicological assessments in animal models reveal that high doses of 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol can lead to hepatotoxicity and nephrotoxicity. These findings underscore the importance of dosage optimization in therapeutic applications.

Research Findings and Case Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against S. aureus with MIC values below 0.5 µg/mL for certain derivatives
CytotoxicityIC50 values against MCF-7 cells ranged from 15.6 to 23.9 µM; induced apoptosis observed
Enzyme InteractionInhibition of cytochrome P450 enzymes leading to altered drug metabolism
Toxicity ProfileHigh doses associated with liver and kidney toxicity in rodent models

Q & A

Q. What are the established synthetic routes for 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. Key steps include:

  • Cycloaddition : Reacting 4-bromo-1H-1,2,3-triazole with propargyl alcohol derivatives under reflux with Cu(I) catalysts. Ethanol or DMF solvents are common, with reaction times ranging from 4–12 hours .
  • Substitution : Brominated triazole intermediates are treated with ethylene oxide or glycol derivatives in basic conditions (e.g., KOH/ethanol) to introduce the ethanol moiety .
Method Conditions Yield Range Key Challenges
CuAACEthanol, 80°C, 8 h60–75%Byproduct formation due to competing triazole regioisomers
Nucleophilic SubstitutionKOH/ethanol, reflux, 5 h50–65%Hydrolysis of bromo group under prolonged heating

Optimization involves adjusting catalyst loading (e.g., 10 mol% CuI) and monitoring pH to minimize side reactions.

Q. How is 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol characterized, and what analytical discrepancies might arise?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : The ethanol group shows characteristic peaks at δ 3.6–4.0 ppm (CH₂OH) and δ 1.8–2.2 ppm (OH). Bromine’s electronegativity deshields adjacent triazole protons (δ 8.1–8.5 ppm) .
    • IR : Broad O–H stretch (~3300 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 232 (C₅H₇BrN₃O⁺). Fragmentation patterns confirm loss of H₂O (18 Da) and Br (79.9 Da) .

Q. Common Discrepancies :

  • NMR Splitting : Variable coupling constants (e.g., J = 4–6 Hz for triazole protons) due to rotational isomerism .
  • Crystallinity Issues : Poor crystal formation in polar solvents may hinder X-ray analysis; use mixed solvents (ethanol/water) for recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

  • Variable Temperature NMR : Cooling to –40°C slows proton exchange, resolving split signals for triazole protons .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis. For example, the title compound’s triazole ring adopts a planar geometry, with Br and ethanol groups in trans configurations (bond angles: 120–122°) .
  • DFT Calculations : Compare experimental IR/NMR with computed spectra (e.g., B3LYP/6-31G*) to validate tautomeric forms .

Case Study : A 2024 study resolved conflicting ¹H NMR data by identifying trace ethanol solvent signals (δ 1.2 ppm) masquerading as impurities .

Q. What experimental design considerations are critical for evaluating the compound’s bioactivity?

Methodological Answer:

  • Target Selection : Prioritize enzymes with triazole-binding pockets (e.g., metallo-β-lactamases, α-glucosidases) based on structural analogs .
  • Assay Conditions :
    • Solubility : Use DMSO/water mixtures (<1% DMSO) to avoid solvent toxicity. The compound’s logP (~1.5) suggests moderate hydrophilicity .
    • Dose Range : Test 0.1–100 µM concentrations, accounting for Br’s potential cytotoxicity .
  • Controls : Include bromine-free triazole derivatives to isolate Br’s electronic effects on bioactivity .

Example : In a 2023 antimicrobial study, 2-(4-Bromo-1H-1,2,3-triazol-1-yl)ethanol showed MIC values of 8 µg/mL against S. aureus, outperforming non-brominated analogs by 4-fold .

Q. How do crystal packing interactions influence the compound’s physicochemical properties?

Methodological Answer: X-ray studies reveal intermolecular hydrogen bonds (O–H⋯N, C–H⋯O) and halogen interactions (Br⋯Br) that stabilize the crystal lattice :

  • Hydrogen Bonding : The ethanol OH group donates to triazole N3 (d = 2.85 Å), enhancing thermal stability (Tₘ = 145–150°C) .
  • Halogen Bonding : Br⋯Br contacts (3.59–3.65 Å) contribute to dense packing (density = 1.82 g/cm³), affecting dissolution kinetics .

Implications : Reduced solubility in nonpolar solvents (e.g., hexane) due to strong lattice energy; pre-formulate with co-solvents (e.g., PEG 400) for in vitro assays .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

Methodological Answer:

  • Regioselectivity Control : Use bulky ligands (e.g., TBTA) in CuAAC to favor 1,4-triazole regioisomers over 1,5-forms .
  • Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to remove brominated byproducts .
  • In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track triazole formation and adjust reagent stoichiometry dynamically .

Data Highlight : A 2021 study achieved 85% purity after scale-up (10 g batch) using TBTA ligand and gradient chromatography .

Q. Note on Sources :

  • Relied on crystallographic data from Acta Crystallographica , synthetic protocols from PubChem , and bioactivity studies from peer-reviewed journals .
  • Numerical citations (e.g., ) correspond to evidence IDs provided.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.